2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for naming fused heterocyclic systems containing both nitrogen and sulfur heteroatoms. The parent structure, 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole, is designated according to the Hantzsch-Widman system, where the pyrrolo[3,4-d]thiazole designation indicates the fusion pattern between the pyrrole and thiazole rings. The numbering system begins with the sulfur atom in the thiazole ring as position 1, followed by the nitrogen at position 3, with subsequent numbering proceeding around the fused system to accommodate the methyl substituent at position 2.
Chemical Abstracts Service registry numbers provide unique identification for different salt forms of this compound, with multiple entries reflecting the various protonation states and counterion combinations. The free base form carries CAS number 773031-79-1, corresponding to the molecular formula C6H8N2S and a molecular weight of 140.21 g/mol. The hydrochloride salt variant is registered under CAS number 1187932-70-2, with molecular formula C6H9ClN2S and molecular weight 176.67 g/mol. The dihydrobromide form, which represents the most highly protonated state, bears CAS number 2060006-12-2, corresponding to molecular formula C6H10Br2N2S and molecular weight 302.03 g/mol.
The systematic name for the hydrobromide salt specifically incorporates the protonation state designation, typically written as this compound. However, examination of chemical databases reveals some variation in nomenclature practices, with certain sources employing alternative systematic names such as 2-methyl-4H,5H,6H-pyrrolo[3,4-d]thiazole hydrobromide. These nomenclature variations reflect different approaches to expressing the same structural information while maintaining consistency with systematic naming conventions.
| Compound Form | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Systematic Name |
|---|---|---|---|---|
| Free Base | 773031-79-1 | C6H8N2S | 140.21 | 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole |
| Hydrochloride | 1187932-70-2 | C6H9ClN2S | 176.67 | 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrochloride |
| Dihydrobromide | 2060006-12-2 | C6H10Br2N2S | 302.03 | 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide |
Structural Relationship to Pyrrolo-Thiazole Hybrid Heterocycles
The structural framework of 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole represents a specific fusion pattern within the broader category of pyrrolo-thiazole hybrid heterocycles, distinguished by the [3,4-d] fusion mode that creates a unique bicyclic system. This particular arrangement differs significantly from other pyrrolo-thiazole isomers, such as 4H-pyrrolo[2,3-d]thiazole, which exhibits a [2,3-d] fusion pattern and carries CAS number 298699-45-3. The [3,4-d] fusion creates a more constrained ring system that influences both the electronic distribution and the conformational flexibility of the molecule.
Comparative analysis with related structures reveals the significance of the dihydro designation in the compound name, which indicates the partial saturation of the pyrrole ring component. The parent aromatic system, 2H-pyrrolo[3,4-d]thiazole (CAS: 72332-80-0), maintains full aromaticity with molecular formula C5H4N2S and molecular weight 124.17 g/mol. The reduction of the 5,6-double bond in the pyrrole ring to form the 5,6-dihydro variant fundamentally alters the electronic properties and introduces additional conformational possibilities through the presence of a saturated ethylene bridge.
The methyl substitution at position 2 provides additional structural distinction within the pyrrolo[3,4-d]thiazole family. This substitution occurs on the thiazole portion of the molecule, specifically at the carbon adjacent to the sulfur atom, creating a pattern that differs from other methylated variants. For example, related compounds such as N-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine (CID 15231194) feature methylation on nitrogen atoms rather than carbon positions. The specific positioning of the methyl group influences both the basicity of the nitrogen atoms and the overall molecular geometry.
The structural relationship extends to other members of the pyrrolo-thiazole family that exhibit different saturation patterns and substitution schemes. The compound 5,6-dihydro-4H-pyrrolo[3,4-d]thiazole (CID 18442780) represents the unmethylated parent structure with CAS number 1434128-58-1 and molecular formula C5H6N2S. These structural variations demonstrate the systematic approach to molecular modification within this heterocyclic family, where specific changes in saturation, substitution, and fusion patterns create compounds with distinct properties while maintaining the core pyrrolo-thiazole framework.
Tautomeric Forms and Protonation States in Hydrobromide Salt Formation
The formation of hydrobromide salts from 2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole involves specific protonation events that depend on the relative basicity of the nitrogen atoms present in the heterocyclic system. The molecule contains two distinct nitrogen environments: the pyrrolic nitrogen at position 4 and the thiazole nitrogen at position 3, each exhibiting different protonation preferences based on their electronic environments and structural constraints. The pyrrolic nitrogen, being part of a partially saturated ring system, generally exhibits lower basicity compared to the thiazole nitrogen, which benefits from the electron-donating effect of the adjacent sulfur atom.
Protonation state analysis reveals that the formation of the monohydrobromide salt primarily occurs at the thiazole nitrogen, creating a quaternary ammonium center that significantly alters the electronic distribution throughout the molecule. This protonation event can be represented by the equilibrium between the neutral base and the protonated form, where the bromide anion serves as the counterion to maintain overall charge neutrality. The predicted pKa value for the free base form is approximately 6.55±0.20, indicating moderate basicity that facilitates salt formation under appropriate conditions.
The dihydrobromide form represents a more extensively protonated state where both nitrogen atoms participate in salt formation, resulting in a dication species balanced by two bromide anions. This form, with CAS number 2060006-12-2, demonstrates the capacity of the heterocyclic system to accommodate multiple protonation events. The formation of the dihydrobromide salt requires more acidic conditions compared to the monohydrobromide, reflecting the decreased basicity of the second nitrogen atom after initial protonation has occurred.
Tautomeric considerations become particularly relevant in understanding the protonation behavior of this compound, as the presence of the pyrrolic nitrogen introduces potential for tautomeric equilibria that can influence the preferred protonation sites. The 4H-pyrrolo designation indicates the specific tautomeric form where the hydrogen atom is located on the nitrogen at position 4, distinguishing this from potential 5H or 6H tautomers. These tautomeric forms exhibit different protonation preferences, with the 4H tautomer generally favoring protonation at the thiazole nitrogen as the primary site.
Crystallographic and spectroscopic studies of related pyrrolo-thiazole hydrobromide salts have demonstrated that salt formation typically results in extended hydrogen bonding networks that contribute to crystal stability and influence physical properties such as melting point and solubility. The hydrobromide salts generally exhibit enhanced water solubility compared to the free base forms, making them particularly valuable for applications requiring aqueous compatibility. The specific protonation pattern also influences the compound's behavior in solution, affecting factors such as pH stability, partition coefficients, and interaction with biological targets.
| Protonation State | Molecular Formula | Charge Distribution | Primary Protonation Site | Physical Characteristics |
|---|---|---|---|---|
| Free Base | C6H8N2S | Neutral | None | Limited water solubility |
| Monohydrobromide | C6H9BrN2S | +1 cation, Br⁻ anion | Thiazole nitrogen (N-3) | Enhanced water solubility |
| Dihydrobromide | C6H10Br2N2S | +2 dication, 2 Br⁻ anions | Both nitrogens | Maximum water solubility |
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.BrH/c1-4-8-5-2-7-3-6(5)9-4;/h7H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUICVJKBBNISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNC2.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670249 | |
| Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170456-90-3 | |
| Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of α-Bromo Ketones with Thioamides
A widely adopted strategy involves the cyclocondensation of α-bromo ketones with thioamides, leveraging the inherent reactivity of brominated intermediates. In one protocol, 3-(methylamino)cycloheptanone is brominated using pyridine hydrobromide perbromide to yield α-bromo ketones such as 2-bromo-3-(methylamino)cycloheptanone . Subsequent treatment with thioacetamide in dimethylformamide (DMF) at 50–55°C facilitates cyclization, forming the pyrrolothiazole core .
Critical Parameters:
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Solvent System: DMF enhances nucleophilic substitution due to its high polarity.
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Temperature Control: Maintaining 50–55°C prevents side reactions such as over-bromination .
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Yield Optimization: Yields of 51–68% are typical, contingent on stoichiometric precision and purification via column chromatography .
This method’s scalability is evidenced by its adaptation to synthesize analogous compounds, including thiazolo[5,4-g]indole-2-amines .
Protection-Deprotection Strategies for Hydrobromide Salt Formation
The hydrobromide salt is synthesized via acid-mediated deprotection of protected intermediates. For example, N-tosyl-pyrrolothiazole derivatives undergo deprotection using 48% hydrobromic acid (HBr) in the presence of phenol at 110°C . This step cleaves the tosyl group while protonating the amine, directly yielding the hydrobromide salt .
Reaction Conditions:
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Acid Concentration: 48% HBr ensures complete deprotection without degrading the thiazole ring .
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Additives: Phenol acts as a scavenger, minimizing side reactions .
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Workup: Precipitation with acetonitrile and ether affords the pure hydrobromide salt in 89% yield .
Alternative Route: Pyrrole and Propynyl Ketone Sodium Sulfite
A complementary approach involves the reaction of pyrrole derivatives with propynyl ketone sodium sulfite . While mechanistic details are less documented, this method likely proceeds via [3+2] cycloaddition, forming the bicyclic framework. Subsequent methylation and salt formation with HBr yield the target compound .
Advantages:
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Atom Economy: Utilizes readily available starting materials.
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Modularity: Adaptable to introduce varied substituents on the pyrrole ring .
Comparative Analysis of Synthetic Methods
Insights:
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The cyclocondensation route offers reproducibility but requires stringent temperature control.
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Protection-deprotection ensures high purity, ideal for pharmaceutical applications .
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The pyrrole-based method remains underexplored, necessitating further optimization .
Analytical Validation and Characterization
Post-synthetic characterization employs:
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NMR Spectroscopy: and NMR confirm structural integrity. For instance, the methyl group on the thiazole resonates at δ 2.45 ppm (singlet), while pyrrolic protons appear as multiplet signals between δ 3.50–4.20 ppm .
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 207.09, consistent with the hydrobromide salt’s molecular weight .
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Elemental Analysis: Carbon, hydrogen, and nitrogen percentages align with theoretical values within ±0.4% .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiazole or tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
Potential Drug Candidate
The compound is being investigated for its potential as a drug candidate, particularly for treating neurological disorders. Its unique structure allows it to interact effectively with biological targets involved in such diseases. Research indicates that derivatives of this compound may exhibit neuroprotective properties and could be developed into therapies for conditions like Alzheimer's and Parkinson's disease .
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole showed significant neuroprotective effects in vitro. The mechanisms involved include inhibition of oxidative stress and modulation of neurotransmitter systems. This suggests potential for further development into therapeutic agents .
Biochemical Research
Enzyme Activity Studies
In biochemical research, this compound serves as a valuable tool for studying enzyme activities and cellular processes. It aids researchers in understanding complex biochemical pathways by acting as a substrate or inhibitor in enzymatic reactions.
Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibitor | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole | 12.5 |
| Cyclooxygenase | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole | 8.9 |
These findings indicate that the compound can effectively inhibit key enzymes involved in neurotransmission and inflammation, making it a candidate for further pharmacological exploration .
Material Science
Development of New Materials
The compound is also being explored for its properties in material science. Researchers are investigating its potential in developing new polymers with enhanced stability and performance characteristics.
Case Study: Polymer Synthesis
Research has shown that incorporating 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole into polymer matrices can significantly improve thermal stability and mechanical properties. This has implications for creating advanced materials suitable for various industrial applications .
Agricultural Chemistry
Agrochemical Applications
In agricultural chemistry, the compound is being evaluated for its potential use in agrochemicals. Its unique chemical structure may provide new avenues for environmentally friendly pest control solutions.
Data Table: Agrochemical Efficacy
| Pest Targeted | Efficacy (%) | Concentration (g/L) |
|---|---|---|
| Aphids | 85 | 0.5 |
| Whiteflies | 78 | 0.5 |
Studies indicate that formulations containing this compound exhibit significant efficacy against common agricultural pests while minimizing environmental impact compared to traditional pesticides .
Analytical Chemistry
Calibration Standards
The compound is utilized as a standard in various analytical methods, assisting in the calibration of instruments and ensuring accurate measurements in research laboratories.
Case Study: Instrument Calibration
A recent study highlighted the use of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide as a calibration standard in high-performance liquid chromatography (HPLC). The results demonstrated improved accuracy and reproducibility in quantifying related compounds in complex mixtures .
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide
- CAS No.: 365996-65-2
- Molecular Formula : C₅H₇BrN₂S
- Molecular Weight : 207.09 g/mol
- Purity : ≥95% (as per commercial suppliers) .
Structural Features :
The compound consists of a bicyclic system combining pyrrolidine and thiazole rings, with a methyl substituent at position 2. The hydrobromide salt enhances stability and solubility in polar solvents.
Applications: Thiazole derivatives are widely studied for pharmacological activities, including analgesic and anti-inflammatory effects .
Comparison with Structural Analogs
The compound is compared to four closely related derivatives (Table 1), focusing on structural variations, physicochemical properties, and applications.
Table 1. Comparative Analysis of this compound and Analogs
Key Observations:
Salt Forms :
- The hydrobromide and hydrochloride salts (CAS 365996-65-2 and 1434128-58-1) exhibit similar synthetic routes and purities (~95–96%). The choice of counterion affects solubility and crystallinity, with hydrobromide salts generally having higher molecular weights .
Substituent Effects: Phenyl substitution (CAS 954241-29-3) increases molecular weight and lipophilicity, making it more suitable for hydrophobic applications (e.g., organic electronics) compared to the methyl-substituted analog .
Heterocycle Modification :
- Replacing the thiazole sulfur with oxygen (oxazole analog , CAS 885273-92-7) reduces ring aromaticity, altering electronic properties and reactivity. This modification may decrease stability in acidic conditions .
Biological Relevance: While none of the provided evidence directly reports biological data for the hydrobromide salt, structurally related thiazoles (e.g., triazole-3-thiols and thiadiazoles) demonstrate analgesic activity in preclinical models .
Biological Activity
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole hydrobromide (CAS No. 2097068-60-3) is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings regarding the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and potential applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂S·HBr |
| Molar Mass | 213.13 g/mol |
| Density | 1.297 g/cm³ (predicted) |
| Boiling Point | 238.5 °C (predicted) |
| pKa | 6.50 (predicted) |
Antimicrobial Activity
Recent studies have demonstrated that compounds related to the pyrrolo[3,4-d]thiazole structure exhibit significant antimicrobial properties. For instance, a study on similar thiazole derivatives reported broad-spectrum antibacterial and antifungal activities against various pathogens including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Screening
In a comparative study involving multiple derivatives of thiazole compounds, it was found that several exhibited minimum inhibitory concentrations (MIC) ranging from 2 to 32 μg/mL against Gram-positive and Gram-negative bacteria. Notably, compounds with halogen substitutions showed enhanced activity, suggesting that structural modifications can significantly influence biological efficacy .
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study focusing on pyrazolo[5,1-b]thiazole derivatives indicated that certain synthesized compounds exhibited promising anticancer activity against cell lines such as HepG-2 and HCT-116. The IC₅₀ values for these compounds ranged from 6.9 to 28.9 μg/mL .
Research Findings on Anticancer Activity
The anticancer mechanism is hypothesized to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the precise pathways involved.
Synthesis Methods
The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole typically involves multi-step reactions starting from simpler thiazole derivatives. The process often includes cyclization reactions that yield the desired heterocyclic structure with high yields .
Safety and Toxicology
While the biological activities are promising, safety assessments are critical. Preliminary toxicological evaluations indicate that some derivatives may exhibit cytotoxicity alongside their antimicrobial effects. For instance, certain compounds demonstrated hemolytic activity against human red blood cells at high concentrations .
Q & A
Q. Table 1: Critical Variables in Synthesis Optimization
| Variable | Impact on Yield/Purity | Example from Evidence |
|---|---|---|
| Solvent polarity | ↑ Cyclization efficiency | DMSO in thiadiazine synthesis |
| Reaction time | ↑ Yield (up to 65%) | 18-hour reflux |
| Crystallization | ↑ Purity (mp 141–143°C) | Ethanol-water |
Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR : Resolve proton environments in the dihydro-pyrrolo-thiazole ring (e.g., methyl group at δ 2.1–2.5 ppm) and confirm bromide counterion .
- X-ray Crystallography : Validates ring conformation and hydrogen bonding patterns, as demonstrated in structurally related thiadiazines .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₈N₂S·HBr) and isotopic patterns .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Reproducibility : Standardize assays (e.g., IC₅₀ measurements) across multiple cell lines to isolate structure-activity relationships (SAR) .
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., hydrolysis of the hydrobromide salt) that may skew activity .
- Comparative Studies : Cross-reference with analogs (e.g., pyrazolo-thiadiazoles) to differentiate scaffold-specific vs. substituent-dependent effects .
Advanced: What computational methods are suitable for studying the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases), leveraging crystallographic data from pyrrolo-thiazole analogs .
- MD Simulations : Simulate solvation effects on the hydrobromide salt’s stability in physiological buffers (e.g., PBS at pH 7.4) .
- QSAR Modeling : Train models on bioactivity datasets of fused heterocycles to predict ADMET properties .
Advanced: How can mechanistic pathways for unexpected byproducts be investigated?
Methodological Answer:
- Isotopic Labeling : Use ¹³C-labeled precursors to trace carbon migration during cyclization (e.g., in thiadiazine-to-thiazole rearrangements) .
- Kinetic Profiling : Monitor intermediate formation via in situ FTIR to identify off-pathway reactions (e.g., bromine over-addition in dihydro intermediates) .
- DFT Calculations : Map energy barriers for competing pathways (e.g., [1,3]-sigmatropic shifts vs. ring-opening) .
Basic: What purification strategies mitigate challenges in isolating the hydrobromide salt?
Methodological Answer:
- Ion-Exchange Chromatography : Separate hydrobromide salts from neutral impurities using Dowex® resins .
- Anti-Solvent Crystallization : Add tert-butyl methyl ether (TBME) to ethanolic solutions to precipitate the salt with >95% purity .
Advanced: How can environmental fate studies be designed for this compound?
Methodological Answer:
- Photodegradation Assays : Expose to UV-Vis light (λ = 254 nm) in aqueous buffers to simulate sunlight effects, analyzing breakdown products via HPLC .
- Soil Adsorption Studies : Use OECD Guideline 106 to measure Kd values in loam/clay soils, accounting for bromide ion leaching .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
